![molecular formula C14H11N5O B2758333 N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide CAS No. 1206990-18-2](/img/structure/B2758333.png)
N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide
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Overview
Description
“N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Scientific Research Applications
- Studies have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Further research is needed to elucidate its precise role in cancer treatment .
- In vitro and in vivo studies have evaluated its anti-inflammatory effects, including inhibition of pro-inflammatory cytokines and enzymes .
- Researchers assess its potential as a novel antimicrobial agent, exploring its mechanism of action and efficacy .
- Scientists have explored its use in cellular imaging, tracking specific biological processes, and visualizing cellular components .
Anticancer Potential
Anti-Inflammatory Activity
Antimicrobial Properties
Antitubercular Activity
Biological Imaging and Probes
Drug Design and Optimization
Future Directions
The future directions for the study of “N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This could lead to a better understanding of its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 1 .
Mode of Action
This can result in a variety of downstream effects, depending on the specific role of the target protein in cellular processes .
Biochemical Pathways
Based on the target protein, it can be inferred that it may influence pathways involving mitogen-activated protein kinases, which play key roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its potential target, it may influence cellular processes such as cell growth and differentiation .
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(13-9-15-7-8-16-13)18-11-3-1-10(2-4-11)12-5-6-17-19-12/h1-9H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUAUONEPLBHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide |
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